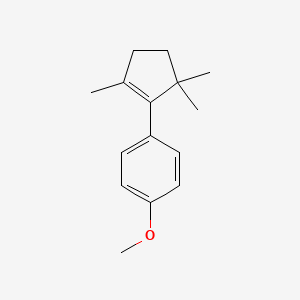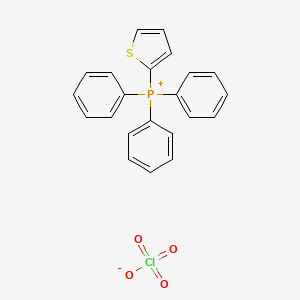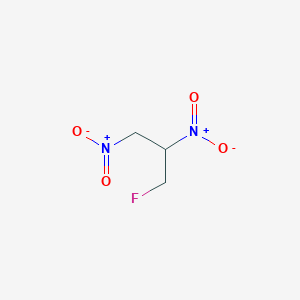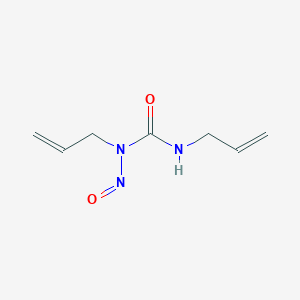
1-Nitroso-1,3-diprop-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-1,3-diprop-2-en-1-ylurea: is a chemical compound characterized by the presence of a nitroso group attached to a urea backbone. This compound is known for its unique reactivity due to the combination of nitrogen and oxygen atoms in the nitroso group, which imparts significant ambiphilic properties. These properties make it a valuable compound in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitroso-1,3-diprop-2-en-1-ylurea can be synthesized through several methods. One common approach involves the nitrosation of 1,3-diprop-2-en-1-ylurea using nitrosating agents such as nitrous acid or its derivatives. The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of computational chemistry has also been explored to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitroso-1,3-diprop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-1,3-diprop-2-en-1-ylurea has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological pathways involving nitroso compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in cancer treatment due to its ability to form reactive intermediates.
Industry: It is used in the production of polymers and other materials where controlled reactivity is required.
Wirkmechanismus
The mechanism of action of 1-nitroso-1,3-diprop-2-en-1-ylurea involves the formation of reactive intermediates through the nitroso group. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s ambiphilic nature allows it to participate in a wide range of reactions, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- N-nitroso ramipril
- N-nitroso quinapril
- N-nitroso lisinopril
- 3-methyl-1-nitrosoindoline
- 1-nitroso-indoline
- 2-methyl-1-nitroso-indole
Comparison: 1-Nitroso-1,3-diprop-2-en-1-ylurea is unique due to its specific structure, which includes a urea backbone and a nitroso group attached to a prop-2-en-1-yl chain. This structure imparts distinct reactivity compared to other nitroso compounds, which may have different backbones or substituents. The presence of the prop-2-en-1-yl chain allows for specific interactions and reactivity patterns that are not observed in other nitroso compounds .
Eigenschaften
CAS-Nummer |
60285-29-2 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1-nitroso-1,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-8-7(11)10(9-12)6-4-2/h3-4H,1-2,5-6H2,(H,8,11) |
InChI-Schlüssel |
VATFUJDGSBMXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)N(CC=C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


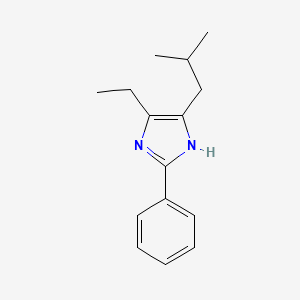
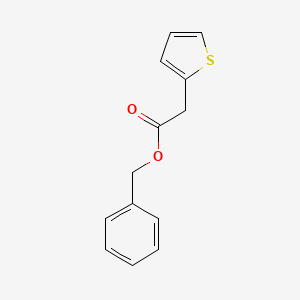
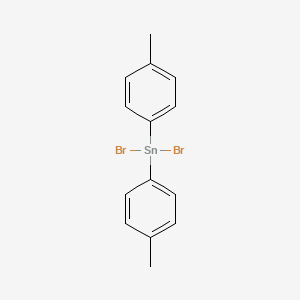
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

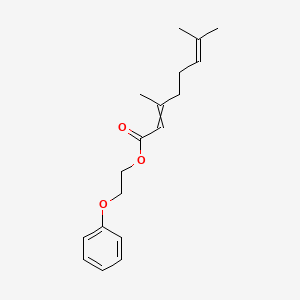
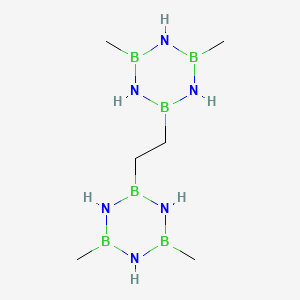
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
